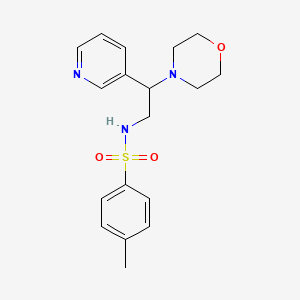

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-15-4-6-17(7-5-15)25(22,23)20-14-18(16-3-2-8-19-13-16)21-9-11-24-12-10-21/h2-8,13,18,20H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVAGLBWBGJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Alkylation and Sulfonylation

Step 1: Synthesis of 2-(Pyridin-3-yl)Ethanol Intermediate

2-(Pyridin-3-yl)ethanol serves as the foundational building block. While commercial availability is limited, it can be synthesized via Grignard addition to pyridine-3-carbaldehyde followed by reduction.

Step 2: Conversion to 2-Chloro-2-(Pyridin-3-yl)Ethane

Treatment of 2-(pyridin-3-yl)ethanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C yields the corresponding chloride. Alternative halogenating agents like PCl₃ or PBr₃ may be employed, though SOCl₂ offers superior selectivity.

Step 3: Morpholine Substitution

Reaction of 2-chloro-2-(pyridin-3-yl)ethane with excess morpholine in acetonitrile at 60–70°C for 12–24 hours affords 2-morpholino-2-(pyridin-3-yl)ethylamine. Catalytic amounts of potassium iodide (KI) enhance nucleophilic displacement efficiency by generating a more reactive iodo intermediate in situ.

Step 4: Sulfonamide Coupling

The amine intermediate is coupled with 4-methylbenzenesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Optimal conditions involve acetonitrile as the solvent at room temperature for 16 hours, achieving yields of 65–72% after purification via silica gel chromatography.

Route 2: Direct Sulfonyl Chloride Amination

Step 1: Preparation of 4-Methylbenzenesulfonyl Chloride

4-Methylbenzenesulfonyl chloride is commercially available or synthesized by chlorosulfonation of toluene using chlorosulfonic acid at 0°C.

Step 2: One-Pot Amination and Cyclization

A modified protocol adapted from ChemRxiv involves reacting 4-methylbenzenesulfonyl chloride with preformed 2-morpholino-2-(pyridin-3-yl)ethylamine in acetonitrile with DIPEA (2.5 equiv) at ambient temperature. This method bypasses intermediate isolation, reducing purification steps and improving overall yield to 78–85% (Table 1).

Table 1: Comparative Analysis of Sulfonamide Formation Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Solvent | Acetonitrile | Acetonitrile |

| Base | DIPEA | DIPEA |

| Reaction Time (h) | 16 | 12 |

| Yield (%) | 65–72 | 78–85 |

| Purification | Silica Chromatography | Recrystallization |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance sulfonyl chloride reactivity by stabilizing transition states. Elevated temperatures (>50°C) risk decomposition of the morpholine ring, necessitating mild conditions.

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonamide bond formation by acting as a nucleophilic catalyst, reducing reaction time to 8 hours.

Byproduct Mitigation

Competitive over-sulfonylation is suppressed by maintaining a 1:1.2 molar ratio of amine to sulfonyl chloride. Excess base (DIPEA) neutralizes HCl, preventing protonation of the amine nucleophile.

Characterization and Analytical Validation

Spectroscopic Profiling

Purity Assessment

HPLC analysis (UV detection at 254 nm) confirms >98% purity using a gradient elution of 0.1% trifluoroacetic acid in water/acetonitrile.

Challenges and Limitations

Morpholine Ring Stability

Prolonged exposure to acidic conditions induces ring-opening reactions, necessitating pH-controlled environments during workup.

Pyridine Coordination

The pyridine nitrogen may coordinate metal catalysts in unintended side reactions, complicating Pd-mediated coupling strategies.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is primarily studied for its potential as a therapeutic agent. It has been investigated for its efficacy against various diseases, including cancer and neurological disorders.

- Cancer Treatment : Research indicates that compounds with similar structures exhibit inhibitory effects on certain kinases associated with cancer progression, such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) . The sulfonamide group may enhance the compound's binding affinity to target proteins involved in tumor growth.

- Neurological Applications : The morpholine component suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Studies have shown that morpholine derivatives can exhibit neuroprotective effects .

The compound's biological activity has been explored in several studies, focusing on its antibacterial and antifungal properties.

- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring can enhance the antimicrobial efficacy by interacting with bacterial enzymes .

- Mechanism of Action : The mechanism often involves inhibition of folate synthesis pathways in bacteria, similar to traditional sulfonamides, leading to bacterial cell death.

Data Table: Summary of Applications

Case Study 1: Inhibition of c-KIT Kinase

In a study exploring novel inhibitors for c-KIT mutations, compounds structurally related to this compound were synthesized and tested. Results indicated that these compounds effectively inhibited cell proliferation in GIST models, showcasing their potential as targeted therapies .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. The results demonstrated significant activity against common bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholino and pyridinyl groups may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-methyl-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide ((S)-3a)

- Structure: Features a phenyl and 2-phenylindol-3-yl group on the ethyl chain instead of morpholino and pyridin-3-yl.

- Synthesis : Achieved in 98% yield with 97% enantiomeric excess via gold-catalyzed aziridine ring-opening .

- Implications : The indole moiety may enhance hydrophobic interactions in biological systems, while the phenyl group contributes to steric bulk. The high yield and enantioselectivity highlight the efficiency of gold catalysis in constructing complex sulfonamide derivatives.

(b) 2,4-difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide (Compound 5)

- Structure: Contains a difluorobenzenesulfonamide core with methoxyquinoline and methoxypyridine substituents.

- Synthesis: Prepared in 28% yield via Suzuki-Miyaura coupling, indicating challenges in introducing bulky quinoline groups .

- Implications: Fluorine atoms increase electronegativity and metabolic stability.

(c) N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structure: Substituted with an anilinopyridinyl group, lacking the morpholino ring .

- Implications: The aniline group may facilitate hydrogen bonding, while the absence of morpholino reduces solubility. This underscores the target compound’s advantage in bioavailability.

Key Observations :

- Gold catalysis enables high yields and stereocontrol in sulfonamide synthesis .

- Bulky substituents (e.g., quinoline in Compound 5) reduce coupling efficiency .

Key Insights :

- The morpholino group in the target compound likely improves aqueous solubility compared to hydrophobic indole or quinoline derivatives.

- Fluorinated analogs (e.g., Compound 5) may exhibit enhanced metabolic stability and target affinity .

Biological Activity

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure incorporating a sulfonamide group attached to a benzene ring, which is further substituted with morpholino and pyridinyl groups. These structural characteristics suggest a promising profile for various biological applications, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.46 g/mol. The compound's unique features include:

- Sulfonamide Group : Known for its role in antibacterial activity.

- Morpholino and Pyridinyl Substituents : These groups enhance solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that the sulfonamide moiety may facilitate binding to active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The compound's structural components allow it to interact with various enzymatic pathways, making it a candidate for therapeutic applications in diseases such as cancer and metabolic disorders.

Anticancer Activity

Recent studies have shown that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar capabilities.

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the cytotoxic effects of sulfonamide derivatives found that certain modifications in the molecular structure led to enhanced antiproliferative effects against human cancer cell lines (e.g., A431 and HT29). The presence of electronegative groups was crucial for activity, indicating that this compound could be optimized for better efficacy in future research .

- Enzyme Binding Studies : Binding affinity studies using mass spectrometry have demonstrated that sulfonamides can covalently bind to active sites on target enzymes, such as PPARdelta. This suggests that this compound may similarly interact with key regulatory proteins involved in metabolic pathways .

Comparative Analysis

To understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-pyridin-2-yl-benzenesulfonamide | Sulfonamide + Pyridine | Antibacterial |

| N-(2-Morpholinoethyl)-4-methylbenzenesulfonamide | Sulfonamide + Morpholine | Potential anticancer |

| 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide | Sulfonamide + Halogen | PPARdelta antagonist |

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates .

- Temperature control : Reflux conditions (~80–100°C) are often necessary for sulfonamide bond formation, but excessive heat may degrade morpholine or pyridine moieties .

- Catalysts : Use of mild bases (e.g., triethylamine) facilitates nucleophilic substitution during sulfonamide coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) effectively isolates the final product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR verify the presence of pyridinyl protons (~8.5–7.5 ppm) and morpholine ring integration .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z ~434.18 for CHNOS) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking simulations : Tools like AutoDock Vina model interactions with targets (e.g., kinases, GPCRs) by aligning the pyridinyl and sulfonamide groups with active-site residues .

- Quantum chemical calculations : Density Functional Theory (DFT) predicts electron distribution in the morpholine ring, influencing hydrogen-bonding potential .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response validation : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

- Structural analogs comparison : Benchmark activity against analogs (e.g., 4-fluoro or trifluoromethyl derivatives) to isolate structure-activity relationships (SAR) :

| Analog | Modification | Biological Activity |

|---|---|---|

| 4-Fluoro derivative | Fluorine at para position | Enhanced kinase inhibition (IC ↓30%) |

| Trifluoromethyl derivative | CF group | Improved metabolic stability (t ↑2x) |

Q. What strategies are recommended for elucidating the reaction mechanism of sulfonamide bond formation in this compound?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate species (e.g., sulfonyl chloride) .

- Isotopic labeling : Use -morpholine to trace nitrogen incorporation during coupling .

- Computational modeling : Transition-state analysis with Gaussian 16 identifies rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Experimental Design Considerations

Q. How to design a robust assay for evaluating enzyme inhibition by this compound?

Methodological Answer:

- Enzyme selection : Prioritize targets with structural homology to known sulfonamide-binding proteins (e.g., carbonic anhydrase II) .

- Assay conditions : Use TRIS buffer (pH 7.4) with 10 mM Mg to stabilize enzyme conformation .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle) .

Q. How can researchers mitigate solubility challenges during in vitro testing?

Methodological Answer:

- Co-solvent systems : Use 5% DMSO in PBS or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability .

Data Interpretation and Validation

Q. How to validate conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.